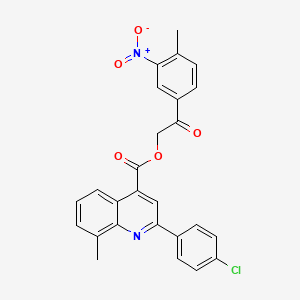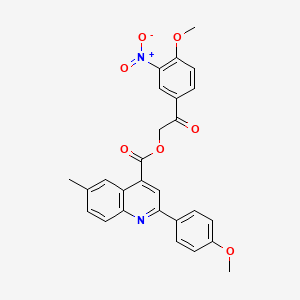![molecular formula C14H15N3O4S B11626637 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B11626637.png)
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate is a complex organic compound that features a thiadiazole ring, an acetylamino group, and a phenyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.
Attachment of the Phenyl Acetate Moiety: The final step involves the esterification of the phenyl group with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate involves its interaction with specific molecular targets. The acetylamino group may facilitate binding to enzymes or receptors, while the thiadiazole ring can participate in electron transfer processes. The phenyl acetate moiety may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 3-[3-Acetyl-5-(amino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate
- 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl benzoate
Uniqueness
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate is unique due to the presence of both acetylamino and phenyl acetate groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C14H15N3O4S |
|---|---|
分子量 |
321.35 g/mol |
IUPAC名 |
[3-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C14H15N3O4S/c1-8(18)15-14-16-17(9(2)19)13(22-14)11-5-4-6-12(7-11)21-10(3)20/h4-7,13H,1-3H3,(H,15,16,18) |
InChIキー |
CXOPMXZHWZHAKT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-Ethyl-2-oxoindolin-3-ylidene)-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11626563.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626569.png)
![3-(4-chlorophenyl)-5-(3,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11626574.png)
![N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11626577.png)

![N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11626592.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626599.png)
![5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11626603.png)
![3-[(5Z)-5-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11626606.png)
![N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11626608.png)
![5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11626620.png)
![Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate](/img/structure/B11626623.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626632.png)

